molecular formula C20H20ClN5O2S B11401422 6-(4-chlorophenyl)-3-ethyl-N-(4-methoxyphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

6-(4-chlorophenyl)-3-ethyl-N-(4-methoxyphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

Cat. No.: B11401422
M. Wt: 429.9 g/mol
InChI Key: MCOHGZINXYJGQD-UHFFFAOYSA-N
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Description

6-(4-CHLOROPHENYL)-3-ETHYL-N-(4-METHOXYPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory properties .

Preparation Methods

The synthesis of 6-(4-CHLOROPHENYL)-3-ETHYL-N-(4-METHOXYPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves the fusion of triazole and thiadiazine moieties. The synthetic route typically includes the reaction of appropriate hydrazides with carbon disulfide and subsequent cyclization with hydrazine hydrate . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or dimethylformamide (DMF), and catalysts such as palladium on carbon (Pd/C). Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-(4-CHLOROPHENYL)-3-ETHYL-N-(4-METHOXYPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. It can inhibit enzymes such as carbonic anhydrase, cholinesterase, and alkaline phosphatase, leading to various pharmacological effects . The compound’s ability to form hydrogen bonds with target receptors enhances its bioactivity and specificity .

Comparison with Similar Compounds

Similar compounds include other triazolothiadiazines such as:

Compared to these compounds, 6-(4-CHLOROPHENYL)-3-ETHYL-N-(4-METHOXYPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is unique due to its specific substituents, which contribute to its distinct pharmacological profile and enhanced bioactivity.

Properties

Molecular Formula

C20H20ClN5O2S

Molecular Weight

429.9 g/mol

IUPAC Name

6-(4-chlorophenyl)-3-ethyl-N-(4-methoxyphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

InChI

InChI=1S/C20H20ClN5O2S/c1-3-16-23-24-20-26(16)25-17(12-4-6-13(21)7-5-12)18(29-20)19(27)22-14-8-10-15(28-2)11-9-14/h4-11,17-18,25H,3H2,1-2H3,(H,22,27)

InChI Key

MCOHGZINXYJGQD-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C2N1NC(C(S2)C(=O)NC3=CC=C(C=C3)OC)C4=CC=C(C=C4)Cl

Origin of Product

United States

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